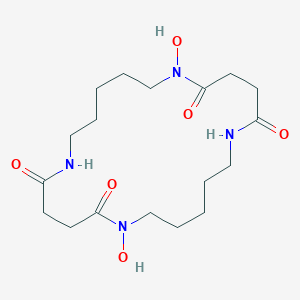

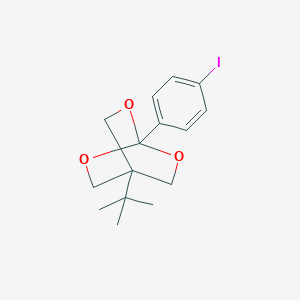

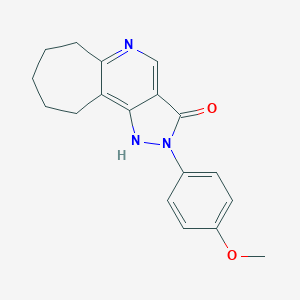

![molecular formula C10H10ClNO B055132 8-氯-3,4-二氢-1H-苯并[b]氮杂卓-5(2H)-酮 CAS No. 116815-03-3](/img/structure/B55132.png)

8-氯-3,4-二氢-1H-苯并[b]氮杂卓-5(2H)-酮

描述

"8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one" belongs to the class of compounds known as benzo[b]azepines, which are of interest due to their complex molecular structures and potential for various chemical reactions and applications. These compounds are investigated for their synthesis methods, molecular structure, and chemical and physical properties.

Synthesis Analysis

The synthesis of related benzo[b]azepine derivatives has been explored through various methods, including reductive cleavage of bridged N-O bonds and intramolecular cyclization techniques. For example, derivatives have been prepared via the reductive cleavage of the corresponding 1,4-epoxytetrahydro-1-benzazepines, leading to compounds with specific crystalline structures (Macías et al., 2011).

Molecular Structure Analysis

X-ray diffraction data have provided insights into the molecular structures of benzo[b]azepine derivatives, revealing their crystallization systems and refined unit-cell parameters. These analyses highlight the diversity in molecular conformations and crystalline structures within this class of compounds, underscoring the complexity and variability of their molecular frameworks (Macías et al., 2011).

Chemical Reactions and Properties

Benzo[b]azepines undergo various chemical reactions, including condensation reactions, intramolecular Friedel-Crafts alkylation, and palladium-catalyzed intramolecular syn-oxypalladation/olefin insertion/sp2-C-H bond activation cascade. These reactions facilitate the synthesis of diverse derivatives and highlight the reactivity of the benzo[b]azepine core (Karuppasamy et al., 2019).

科学研究应用

合成应用

8-氯-3,4-二氢-1H-苯并[b]氮杂卓-5(2H)-酮在有机化学领域的合成和用途已被探索,特别是在杂环化合物的开发中。易卜拉欣 (2011) 讨论了苯并咪唑、喹喔啉和苯并[二氮杂卓的合成路线,强调了该化合物在形成这些化学和药理学上重要的结构中的作用。该综述强调了它对具有潜在治疗用途的新分子创造的贡献,展示了其作为化学合成中构建模块的多功能性 (Ibrahim, 2011).

生物活性

该化合物还因其生物活性而受到评估,为新治疗剂的开发做出了贡献。川濑等人 (2000) 研究了 3-苯并氮杂卓的构效关系,发现某些衍生物对人早幼粒细胞白血病 HL-60 细胞具有细胞毒性,表明具有潜在的抗癌特性。这些发现强调了该化合物在药物化学中的相关性,特别是在寻找新的癌症治疗方法方面 (Kawase, Saito, & Motohashi, 2000).

考尔等人 (2021) 进一步阐述了七元杂环化合物(包括氮杂卓衍生物)的药理学意义,强调了它们在治疗各种疾病中的潜力。这篇综述将 8-氯-3,4-二氢-1H-苯并[b]氮杂卓-5(2H)-酮置于具有显着治疗潜力的更广泛的化合物类别中,突出了生物应用中正在进行的研究需求 (Kaur, Garg, Malhi, & Sohal, 2021).

未来方向

属性

IUPAC Name |

8-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-7-3-4-8-9(6-7)12-5-1-2-10(8)13/h3-4,6,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAYCHCHFQVJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=C(C=C2)Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440712 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | |

CAS RN |

116815-03-3 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

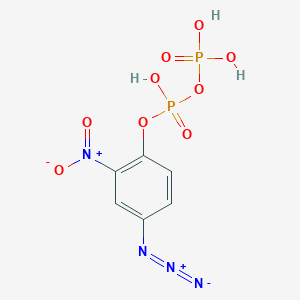

![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)

![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)